Higher Genotoxic Potency in Human Lymphocytes vs. Methylmercury and Inorganic Mercury
Phenylmercury acetate (PMA) induces sister chromatid exchanges (SCEs) in human lymphocytes in a concentration-dependent manner from 1-30 μM, whereas inorganic mercury (Hg²⁺) fails to induce a positive effect at any concentration, and methylmercury chloride (CH₃HgCl) only significantly increases SCE frequency at 20 μM [1]. At equivalent toxic concentrations, PMA is approximately 3-fold more effective at inducing endoreduplication than CH₃HgCl and 5-fold more effective than Hg²⁺ [1].
| Evidence Dimension | Genotoxicity (Sister Chromatid Exchange induction) |
|---|---|
| Target Compound Data | PMA: Positive, concentration-dependent from 1-30 μM |
| Comparator Or Baseline | CH₃HgCl: Positive only at 20 μM; Hg²⁺: Negative at all concentrations |
| Quantified Difference | PMA induces endoreduplication ~3x more effectively than CH₃HgCl and ~5x more effectively than Hg²⁺ |
| Conditions | In vitro human lymphocyte cultures |
Why This Matters
For researchers studying mercury genotoxicity, phenylmercury is a more potent and reliable positive control for in vitro genotoxicity assays than its methylmercury or inorganic mercury counterparts.
- [1] Betti C, Davini T, Barale R. Distinct genotoxicity of phenylmercury acetate in human lymphocytes as compared with other mercury compounds - I. Data from cytogenetics and DNA content. Mutation Research. 1993;281(4):255-260. View Source
